Cas no 58336-25-7 (7-amino-1-methyl-1,2-dihydroquinolin-2-one)

7-amino-1-methyl-1,2-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 2(1H)-QUINOLINONE, 7-AMINO-1-METHYL-
- 58336-25-7
- SCHEMBL11743970
- ICA33625
- DB-186495
- 7-Amino-1-methyl-2(1h)-quinolinone
- AKOS023429539
- 7-amino-1-methyl-1,2-dihydroquinolin-2-one
- 7-amino-1-methylquinolin-2-one
- 1,2-dihydro-2-oxo-1-methyl-7-amino-quinoline
- 7-Amino-1-methylquinolin-2(1H)-one
- EN300-122852
- AVDMUZYDWIASIX-UHFFFAOYSA-N
-
- インチ: InChI=1S/C10H10N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,11H2,1H3
- InChIKey: AVDMUZYDWIASIX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 174.079312947Da
- どういたいしつりょう: 174.079312947Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 46.3Ų
7-amino-1-methyl-1,2-dihydroquinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122852-1.0g |
7-amino-1-methyl-1,2-dihydroquinolin-2-one |
58336-25-7 | 95% | 1g |
$1229.0 | 2023-06-08 | |
Enamine | EN300-122852-0.5g |
7-amino-1-methyl-1,2-dihydroquinolin-2-one |
58336-25-7 | 95% | 0.5g |
$959.0 | 2023-06-08 | |
Enamine | EN300-122852-0.25g |
7-amino-1-methyl-1,2-dihydroquinolin-2-one |
58336-25-7 | 95% | 0.25g |
$607.0 | 2023-06-08 | |
Enamine | EN300-122852-250mg |
7-amino-1-methyl-1,2-dihydroquinolin-2-one |
58336-25-7 | 95.0% | 250mg |
$607.0 | 2023-10-02 | |
Enamine | EN300-122852-2500mg |
7-amino-1-methyl-1,2-dihydroquinolin-2-one |
58336-25-7 | 95.0% | 2500mg |
$2408.0 | 2023-10-02 | |
TRC | A620263-5mg |
7-amino-1-methyl-1,2-dihydroquinolin-2-one |
58336-25-7 | 5mg |
$ 70.00 | 2022-06-07 | ||
1PlusChem | 1P01A43M-250mg |
7-amino-1-methyl-1,2-dihydroquinolin-2-one |
58336-25-7 | 95% | 250mg |
$710.00 | 2025-03-04 | |
Aaron | AR01A4BY-1g |
7-amino-1-methyl-1,2-dihydroquinolin-2-one |
58336-25-7 | 95% | 1g |
$1715.00 | 2023-12-14 | |
Aaron | AR01A4BY-100mg |
7-amino-1-methyl-1,2-dihydroquinolin-2-one |
58336-25-7 | 95% | 100mg |
$611.00 | 2025-02-09 | |
Aaron | AR01A4BY-250mg |
7-amino-1-methyl-1,2-dihydroquinolin-2-one |
58336-25-7 | 95% | 250mg |
$860.00 | 2025-02-09 |
7-amino-1-methyl-1,2-dihydroquinolin-2-one 関連文献
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
7-amino-1-methyl-1,2-dihydroquinolin-2-oneに関する追加情報
7-Amino-1-methyl-2(1H)-quinolinone (CAS 58336-25-7): Properties, Applications, and Research Insights
7-Amino-1-methyl-2(1H)-quinolinone (CAS 58336-25-7) is a specialized quinolinone derivative that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic compound belongs to the 2(1H)-quinolinone family, characterized by its unique molecular structure featuring an amino group at the 7-position and a methyl group at the 1-position. The growing interest in this compound stems from its versatile applications in drug discovery, organic electronics, and as a building block for more complex molecular architectures.
Recent studies highlight the importance of 7-amino-1-methyl-2(1H)-quinolinone in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and antimicrobial agents. Researchers are exploring its potential in addressing antibiotic resistance, one of the most pressing global health challenges identified by WHO. The compound's electron-rich quinolinone core makes it valuable for designing fluorescent probes and optoelectronic materials, aligning with the current surge in demand for organic semiconductors.
The synthesis of CAS 58336-25-7 typically involves multi-step organic transformations starting from commercially available quinoline precursors. Modern synthetic approaches emphasize green chemistry principles, reflecting the pharmaceutical industry's shift toward sustainable manufacturing. Analytical characterization using techniques like HPLC, NMR, and mass spectrometry confirms the high purity of this compound, which is crucial for research applications requiring precise molecular structures.
In material science, the 2(1H)-quinolinone derivatives have shown promise in organic light-emitting diodes (OLEDs) and photovoltaic devices. The 7-amino-1-methyl substitution pattern enhances the compound's electron-donating properties, making it particularly interesting for researchers developing next-generation display technologies and solar cells. This application aligns with current market trends toward renewable energy solutions and energy-efficient devices.
The global market for specialty quinolinone compounds like 58336-25-7 has shown steady growth, driven by increasing R&D investments in both pharmaceutical and advanced materials sectors. Suppliers typically offer this compound in research quantities with purity grades ranging from 95% to 99%, catering to different laboratory requirements. Proper storage under inert atmosphere at controlled temperatures ensures the stability of this amino-substituted quinolinone derivative.
Recent patent literature reveals innovative applications of 7-amino-1-methyl-2(1H)-quinolinone in bioimaging and as a ligand in catalytic systems. These developments respond to the growing need for non-invasive diagnostic tools and sustainable chemical processes. The compound's unique photophysical properties make it suitable for developing fluorescence-based sensors, addressing current demands in environmental monitoring and medical diagnostics.
Quality control protocols for CAS 58336-25-7 involve rigorous analytical testing to ensure batch-to-batch consistency, a critical factor for reproducible research results. Researchers frequently search for information about the compound's solubility profile (typically soluble in polar organic solvents but poorly soluble in water), melting point characteristics, and spectral data, reflecting the practical considerations in laboratory applications.
The safety profile of 7-amino-1-methyl-2(1H)-quinolinone has been extensively studied, with standard laboratory precautions recommended for handling. Current research explores its potential as a safer alternative to more toxic compounds in various applications, aligning with the chemical industry's focus on developing benign alternatives. This aspect is particularly relevant given increasing regulatory pressures and consumer demand for safer chemical products.
Future research directions for 58336-25-7 include exploring its potential in targeted drug delivery systems and as a component in smart materials. The compound's molecular versatility allows for various structural modifications, making it a valuable tool for addressing current challenges in personalized medicine and responsive material design. These applications correspond with trending topics in nanotechnology and precision healthcare.
For researchers working with 2(1H)-quinolinone derivatives, understanding the structure-activity relationships of compounds like 7-amino-1-methyl-2(1H)-quinolinone is crucial for rational drug design. The scientific community continues to investigate this compound's interactions with biological targets, supported by computational chemistry methods that have become increasingly important in modern drug discovery pipelines.
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